molecular formula C13H29NSi B14543092 N,N-Diethyl-5-(trimethylsilyl)hex-3-en-1-amine CAS No. 61859-71-0

N,N-Diethyl-5-(trimethylsilyl)hex-3-en-1-amine

Cat. No.: B14543092
CAS No.: 61859-71-0
M. Wt: 227.46 g/mol
InChI Key: SCIBJHSBLDHDFA-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-(trimethylsilyl)hex-3-en-1-amine is a chemical compound known for its use as a silylating agent. This compound is utilized to derivatize polar organic compounds, making it valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-5-(trimethylsilyl)hex-3-en-1-amine can be synthesized through the reaction of diethylamine with trimethylsilyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-(trimethylsilyl)hex-3-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl oxides, while substitution reactions can produce a variety of silyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which N,N-Diethyl-5-(trimethylsilyl)hex-3-en-1-amine exerts its effects involves the formation of a stable silyl group. This group can protect reactive sites on molecules, allowing for selective reactions to occur. The compound interacts with molecular targets through nucleophilic substitution, where the silyl group is transferred to the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-5-(trimethylsilyl)hex-3-en-1-amine is unique due to its specific structure, which provides distinct reactivity and stability compared to other silylating agents. Its ability to selectively derivatize polar organic compounds makes it valuable in various chemical and industrial applications .

Properties

CAS No.

61859-71-0

Molecular Formula

C13H29NSi

Molecular Weight

227.46 g/mol

IUPAC Name

N,N-diethyl-5-trimethylsilylhex-3-en-1-amine

InChI

InChI=1S/C13H29NSi/c1-7-14(8-2)12-10-9-11-13(3)15(4,5)6/h9,11,13H,7-8,10,12H2,1-6H3

InChI Key

SCIBJHSBLDHDFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC=CC(C)[Si](C)(C)C

Origin of Product

United States

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